molecular formula C28H12N2O4S2 B12565608 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) CAS No. 209908-49-6

2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)

Cat. No.: B12565608
CAS No.: 209908-49-6
M. Wt: 504.5 g/mol
InChI Key: SVCQGBUIPVBTRV-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is a complex organic compound that features a unique structure combining naphthoquinone and thiazole moieties. This compound is known for its diverse applications in various fields, including photopolymerization, antimicrobial activity, and potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) typically involves the reaction of naphthoquinone derivatives with thiazole precursors. One common method includes the reaction of 2-phenylthio-1,4-naphthoquinone with thiazole derivatives under specific conditions . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is unique due to its combination of naphthoquinone and thiazole moieties, providing distinct photophysical and biological properties. Its ability to act as a photoinitiator, antimicrobial agent, and potential anticancer compound highlights its versatility and significance in scientific research .

Properties

CAS No.

209908-49-6

Molecular Formula

C28H12N2O4S2

Molecular Weight

504.5 g/mol

IUPAC Name

2-[4-(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)phenyl]benzo[f][1,3]benzothiazole-4,9-dione

InChI

InChI=1S/C28H12N2O4S2/c31-21-15-5-1-3-7-17(15)23(33)25-19(21)29-27(35-25)13-9-11-14(12-10-13)28-30-20-22(32)16-6-2-4-8-18(16)24(34)26(20)36-28/h1-12H

InChI Key

SVCQGBUIPVBTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)C5=NC6=C(S5)C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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